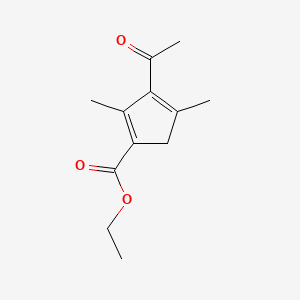
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate is an organic compound with a complex structure that includes a cyclopentadiene ring substituted with acetyl, ethyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate typically involves multiple steps:
Formation of the Cyclopentadiene Ring: The cyclopentadiene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of Substituents: The acetyl, ethyl, and methyl groups are introduced through various substitution reactions. For example, acetylation can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one of its substituents with another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
作用机制
The mechanism of action of ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate involves its interaction with various molecular targets. The specific pathways depend on the context in which the compound is used. For example, in catalysis, it may coordinate with a metal center to facilitate a chemical reaction. In biological systems, it may interact with enzymes or receptors to exert its effects.
相似化合物的比较
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylate can be compared with other cyclopentadiene derivatives:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Ethyl 3-acetyl-2,4-dimethyl-1,3-cyclopentadiene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
ethyl 3-acetyl-2,4-dimethylcyclopenta-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H16O3/c1-5-15-12(14)10-6-7(2)11(8(10)3)9(4)13/h5-6H2,1-4H3 |
InChI 键 |
DVAFRDAICTWRFS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(C1)C)C(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


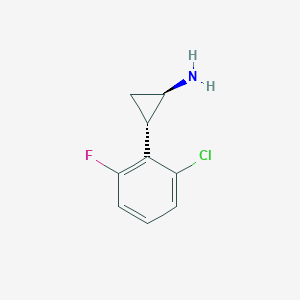
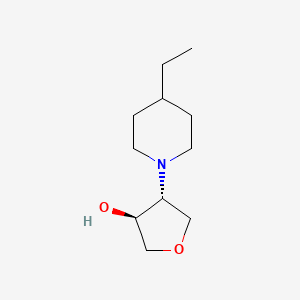
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
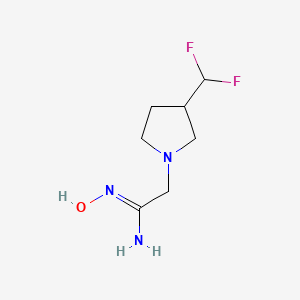
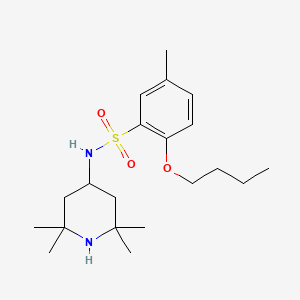
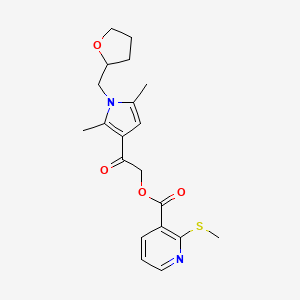
![N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13365929.png)

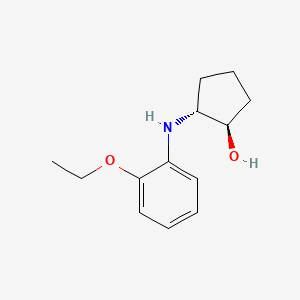
![2-({3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl methyl ether](/img/structure/B13365940.png)
![1-(2,3-Dimethylphenyl)-4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazine](/img/structure/B13365947.png)
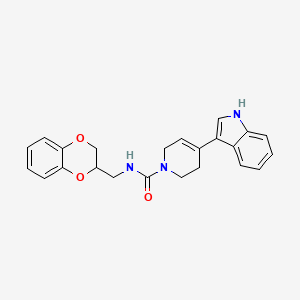
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
